Product packaging for Chlorotriphenylsilane(Cat. No.:CAS No. 155684-37-0)

Chlorotriphenylsilane

Cat. No.: B131940
CAS No.: 155684-37-0
M. Wt: 294.8 g/mol
InChI Key: MNKYQPOFRKPUAE-UHFFFAOYSA-N
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Description

Significance as a Pivotal Organosilicon Reagent

Chlorotriphenylsilane's importance in contemporary chemical research stems from its role as a versatile organosilicon reagent. solubilityofthings.cominnospk.com It serves as a crucial intermediate in the synthesis of a variety of other organosilicon compounds and siloxane polymers. chemimpex.comchemimpex.com The reactivity of the silicon-chlorine (Si-Cl) bond allows for nucleophilic substitution, making it a valuable precursor for introducing the bulky and sterically demanding triphenylsilyl group into molecules. innospk.comsmolecule.com This group can alter the electronic and steric environment of a molecule, influencing its reactivity and physical properties.

One of the primary applications of This compound (B103829) is as a protecting group for alcohols and amines in multi-step organic synthesis. chemimpex.com The triphenylsilyl group is robust enough to withstand a variety of reaction conditions, yet can be selectively removed when needed. vanderbilt.eduacs.org This allows chemists to perform reactions on other parts of a complex molecule without affecting the protected functional group.

Furthermore, this compound is utilized in the modification of surfaces to enhance properties like adhesion and hydrophobicity. solubilityofthings.comspecialchem.com This has significant implications in materials science, particularly in the production of sealants, adhesives, and coatings. chemimpex.comspecialchem.com Recent research has also explored its use in catalysis, where it can improve reaction rates and selectivity. chemimpex.com

Historical Trajectory and Evolution of Triphenylsilyl Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org This marked the beginning of a new field of chemistry focused on compounds containing carbon-silicon bonds. sbfchem.com In the early 20th century, Frederic Kipping made significant contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone". sbfchem.compageplace.de His work, which included the use of Grignard reagents to create aryl and ethyl derivatives of silanes, laid the classical foundation for organosilicon chemistry. pageplace.derichsilicone.com

The development of triphenylsilyl chemistry is intrinsically linked to this broader history. W. Dilthey, a contemporary of Kipping, also utilized Grignard reagents to synthesize organosilicon compounds. richsilicone.com He successfully hydrolyzed diphenyldichlorosilane to produce diphenylsilanediol, which then condensed to form hexaphenylcyclotrisiloxane, the first cyclic siloxane compound. richsilicone.com This work was crucial for the later development of polysiloxane chemistry.

The invention of the "direct process" by Eugene G. Rochow in the 1940s, a method for synthesizing methylchlorosilanes, led to a rapid expansion in organosilicon chemistry and the commercial production of silicones. pageplace.de This industrial growth spurred further research into various organosilicon compounds, including those containing phenyl groups. The unique properties of the triphenylsilyl group, such as its steric bulk and stability, led to its increasing use as a protecting group and as a component in more complex molecular architectures. vanderbilt.eduacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClSi B131940 Chlorotriphenylsilane CAS No. 155684-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(triphenyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

MNKYQPOFRKPUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870398
Record name Benzene, 1,1',1''-(chlorosilylidyne)tris-
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Molecular Weight

294.8 g/mol
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CAS No.

76-86-8
Record name 1,1′,1′′-(Chlorosilylidyne)tris[benzene]
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Record name Chlorotriphenylsilane
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Record name Chlorotriphenylsilane
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Record name Chlorotriphenylsilane
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Elucidation of Reactivity Patterns and Mechanistic Insights for Chlorotriphenylsilane

Reactivity of the Silicon-Chlorine (Si-Cl) Bond in Chlorotriphenylsilane (B103829)

The reactivity of this compound is fundamentally governed by the nature of the silicon-chlorine (Si-Cl) bond. This bond is highly polarized due to the significant difference in electronegativity between the silicon and chlorine atoms, with chlorine being more electronegative. This polarization renders the silicon atom electron-deficient and, therefore, highly electrophilic. The electrophilicity of the silicon center is further enhanced by the electronic effects of the three phenyl groups attached to it. These phenyl groups act as electron-withdrawing groups through conjugation, which intensifies the positive partial charge on the silicon atom.

This inherent electrophilicity makes the silicon atom in this compound a prime target for attack by nucleophiles, which are electron-pair donors. smolecule.com The Si-Cl bond is consequently susceptible to cleavage through nucleophilic substitution reactions. smolecule.com Furthermore, the availability of empty 3d orbitals on the silicon atom allows it to expand its coordination sphere beyond the typical four bonds, facilitating the formation of five- or six-coordinate intermediates during reactions. pageplace.de This ability to form hypervalent species is a key feature of silicon chemistry that distinguishes it from carbon. pageplace.de The reaction of this compound with water to form triphenylsilanol (B1683266) and hydrochloric acid is a classic example of the Si-Cl bond's lability.

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution is the predominant reaction pathway for this compound, where the chloride ion acts as a leaving group and is replaced by a variety of nucleophiles such as alcohols, amines, and organometallic reagents. smolecule.com The mechanism of these substitutions is a subject of detailed study, often deviating from the simple S_N1 and S_N2 paradigms observed in carbon chemistry.

Nucleophilic substitution reactions at a chiral silicon center, such as in derivatives of this compound, can proceed with either inversion or retention of the stereochemical configuration. Unlike carbon chemistry where the S_N2 mechanism reliably leads to inversion, the outcome at a silicon center is more nuanced. organic-chemistry.org For chlorosilanes, reactions with nucleophiles typically result in an inversion of configuration. open.ac.uk This stereochemical outcome is consistent with a backside attack mechanism, analogous to the S_N2 pathway. organic-chemistry.orglibretexts.org

However, the stereochemistry is the result of a delicate balance between factors like the nature of the leaving group, the nucleophile, and the solvent. pageplace.de For instance, the presence of certain nucleophilic agents can alter the stereochemical course of the reaction. open.ac.uk The rate of substitution is dependent on the concentrations of both the chlorosilane and the nucleophile, indicating second-order kinetics for many of these transformations. libretexts.org

FactorInfluence on StereochemistryTypical Outcome for R₃Si-Cl
Leaving Group Good leaving groups (e.g., Cl, Br) favor inversion. pageplace.deInversion
Nucleophile Strong, "hard" nucleophiles tend to favor inversion.Inversion
Solvent Polar aprotic solvents can enhance nucleophilicity, influencing the pathway. stackexchange.comVaries
Catalysts Nucleophilic catalysts (e.g., DMF, HMPA) can promote retention pathways. open.ac.ukRetention possible

A key mechanistic feature of nucleophilic substitution at silicon is the potential for the formation of a hypervalent, five-coordinate (pentacovalent) intermediate. researchgate.netacs.org Instead of a purely synchronous process where bond-making and bond-breaking occur simultaneously (a classic S_N2 transition state), the reaction can proceed through a two-step associative mechanism (S_N2-Si). In this pathway, the nucleophile first adds to the silicon center to form a transient, trigonal bipyramidal intermediate. open.ac.uknih.gov This intermediate then expels the leaving group in a second step to yield the final product.

Evidence for such intermediates comes from kinetic studies, such as the reaction of 2-propanol with this compound, where the observations support the concept of a pentavalent silicon intermediate. researchgate.netacs.org The ability of silicon to utilize its d-orbitals helps to stabilize these hypervalent species. pageplace.de The formation of stable five-coordinate silicates has been documented, lending credence to their viability as transient intermediates in substitution reactions. nih.govresearchgate.net These intermediates are highly reactive and represent a key stage in the reaction coordinate for many substitutions at the silicon center. nih.gov

The rate and success of nucleophilic substitution on this compound are heavily influenced by the properties of the attacking nucleophile, specifically its basicity and steric bulk. numberanalytics.commasterorganicchemistry.com

Basicity: Basicity refers to a species' ability to donate an electron pair to a proton, while nucleophilicity refers to its ability to donate that pair to an electrophilic center (like silicon). masterorganicchemistry.comnumberanalytics.com For a series of nucleophiles with the same attacking atom, stronger bases are generally stronger nucleophiles. idc-online.com Therefore, more basic nucleophiles will typically react faster with this compound. organic-chemistry.org However, this correlation is not always direct and can be affected by solvent choice; in polar aprotic solvents, nucleophilicity often parallels basicity more closely. stackexchange.com

Steric Hindrance: Steric hindrance refers to the slowing of reactions due to the spatial bulk of the groups involved. numberanalytics.comwikipedia.orglabster.com The three bulky phenyl groups on this compound already create significant steric crowding around the silicon center, which can hinder the approach of a nucleophile. Likewise, a sterically bulky nucleophile will find it more difficult to access the electrophilic silicon atom. numberanalytics.comyoutube.com This effect can decrease the reaction rate. For example, in reactions with a series of sodium phenolates, the steric effects of substituents on the phenol (B47542) derivative play a crucial role in the reactivity. researchgate.net

Nucleophile PropertyEffect on Reactivity with this compoundRationale
High Basicity Increases reaction rateA more basic nucleophile is generally more electron-donating and reactive. organic-chemistry.org
High Steric Bulk Decreases reaction rateBulky groups on the nucleophile impede its approach to the sterically crowded silicon center. numberanalytics.com
High Polarizability Increases reaction rateLarger, more polarizable nucleophiles (e.g., I⁻ vs. F⁻ in protic solvents) can more effectively donate electron density in the transition state. stackexchange.com

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound is a specific and common example of nucleophilic substitution where water acts as the nucleophile. The reaction yields triphenylsilanol and hydrochloric acid.

(C₆H₅)₃SiCl + H₂O → (C₆H₅)₃SiOH + HCl

The mechanism is not a simple, uncatalyzed attack by a single water molecule. Studies on the alcoholysis (reaction with an alcohol, which is mechanistically similar) of this compound have shown that the reaction exhibits autocatalysis. researchgate.netacs.org The hydrochloric acid produced in the reaction protonates the oxygen of another alcohol (or water) molecule, making it a much stronger nucleophile. This protonated species can then attack the silicon center more effectively. The reaction kinetics can be complex, with studies on related chlorosilanes showing varying dependencies on the concentration of water. msu.edu The process likely involves the formation of hydrogen-bonded aggregates and may proceed through a five-coordinate intermediate, stabilized by the participating solvent and catalyst molecules. researchgate.net

Radical and Ionic Pathways in this compound Transformations

While nucleophilic substitution is the most common reaction pathway, this compound can also undergo transformations via radical or more complex ionic mechanisms, particularly under specific conditions. researchgate.netnih.gov

Radical Pathways: Radical reactions involve species with unpaired electrons. libretexts.org Radical anions of organosilanes, including triphenylsilyl derivatives, can be generated by reacting them with alkali metals like lithium or potassium in a donor solvent. researchgate.net This involves a single-electron transfer (SET) from the metal to the this compound molecule. The resulting triphenylsilyl radical can then undergo various reactions, such as coupling to form hexaphenyldisilane (B72473) or reacting with other species in the medium.

(C₆H₅)₃SiCl + Li → [(C₆H₅)₃SiCl]•⁻Li⁺ → (C₆H₅)₃Si• + LiCl

Ionic Pathways: Beyond simple substitution, this compound can engage in more complex ionic pathways, especially with highly reactive organometallic reagents. For example, its reaction with tetramethylenedilithium does not simply yield the expected disubstituted product. Instead, it can lead to rearranged products like 1,1-diphenylsilacyclopentane and tetraphenylsilane (B94826) through processes involving intramolecular cleavage and cyclization of a proposed reaction intermediate. researchgate.net The reaction environment, such as the use of ionic liquids or ion-pairing reagents, can also significantly influence reaction pathways by modulating the electrostatic environment and the nature of the ionic intermediates. scbt.comscbt.comrsc.org In some palladium-catalyzed cross-coupling reactions, hypervalent fluorosilicate species, formed by the reaction of this compound with a fluoride (B91410) source, act as key ionic intermediates for transmetalation. nih.gov

Strategic Derivatization and Functionalization Using Chlorotriphenylsilane

Synthesis of Organosilicon Compounds and Triphenylsilyl Derivatives

Chlorotriphenylsilane (B103829) is a versatile precursor for a vast range of organosilicon compounds and triphenylsilyl derivatives. innospk.com Its reaction with various Grignard reagents and organolithium complexes provides a direct route to functionalized organosilanes. chemicalbook.com For instance, the reaction with allylmagnesium chloride yields allyltriphenylsilane (B103027) in high yield. chemicalbook.com Similarly, silylation of appropriate metalated carbanions with this compound is a common method for producing arylsilanes and alkynylsilanes. chemicalbook.com

The synthesis of silicon-stereogenic organosilanes, which are chiral compounds with a stereocenter at the silicon atom, represents a significant area of research. These compounds are valuable in asymmetric synthesis. One approach involves the reaction of a chiral silylborane with this compound in the presence of an activating agent like methyllithium, which allows for the transfer of the silicon-stereogenic silyl (B83357) group. chemrxiv.org

Furthermore, this compound is a key starting material for creating more complex silicon-containing structures. For example, the reaction of 1,5-dilithiodecaphenyl-n-pentasilane with this compound leads to the formation of hexadecaphenyl-n-heptasilane, a linear polysilane. researchgate.net

Generation of Specific Silicon-Containing Functional Groups

The reactivity of the silicon-chlorine bond in this compound allows for the precise introduction of various functional groups, leading to the synthesis of specialized silicon-containing molecules with tailored properties.

Formation of Aryltriphenylsilyl Ethers

Aryltriphenylsilyl ethers are readily synthesized through the reaction of this compound with phenols. tandfonline.cominonu.edu.tr This reaction is typically carried out by first converting the phenol (B47542) to its more nucleophilic salt, such as a sodium salt, which then reacts with this compound. tandfonline.cominonu.edu.tr This method has been successfully applied to a range of sterically hindered phenol derivatives. tandfonline.cominonu.edu.tr The resulting aryltriphenylsilyl ethers are characterized by various spectroscopic techniques, including IR, ¹H, ¹³C, and ²⁹Si NMR spectroscopy. tandfonline.comresearchgate.net

Table 1: Synthesis of Aryltriphenylsilyl Ethers from this compound and Phenol Derivatives tandfonline.cominonu.edu.tr

Phenol DerivativeProduct (Aryltriphenylsilyl Ether)
2,4,6-trimethylphenol2,4,6-trimethylphenyl triphenylsilyl ether
Other sterically hindered phenolsCorresponding (C₆H₅)₃SiOAr derivatives

Synthesis of Phosphanyl-Substituted Organosilanes

Phosphanyl-substituted organosilanes are a class of compounds containing both silicon and phosphorus atoms. These can be prepared using this compound as a key reagent. For instance, α,ω-diphosphaoligosilanes have been synthesized by reacting 1,5-dilithiodecaphenyl-n-pentasilane with chlorodiorganophosphanes. researchgate.net While this specific example doesn't directly use this compound in the final step, it highlights the broader synthetic strategies within which triphenylsilyl groups, often derived from this compound, are incorporated into complex organosilicon structures that also feature phosphorus.

Preparation of Triphenylsilanol (B1683266) and Triphenylsiloxane Intermediates

The hydrolysis of this compound is a fundamental reaction that yields triphenylsilanol ((C₆H₅)₃SiOH). This reaction involves the nucleophilic substitution of the chloride ion by a hydroxyl group from water. Triphenylsilanol is a crystalline solid and a valuable intermediate in its own right. google.com It can be used in the synthesis of other organosilicon compounds and serves as a precursor for triphenylsiloxanes. innospk.comuni-saarland.de

Triphenylsiloxanes are formed through the condensation of triphenylsilanol units. These compounds contain Si-O-Si linkages and are important in the development of silicone-based materials. uni-saarland.degoogle.com The controlled hydrolysis of this compound can be a route to these siloxane structures. researchgate.net

Advanced Functionalization Techniques

Beyond simple substitution reactions, this compound and its derivatives are employed in more sophisticated functionalization strategies, enabling the selective modification of otherwise unreactive bonds.

Silylmethyl Functionalization via Directing Group Strategies

In the field of C-H bond activation, directing groups are used to guide a metal catalyst to a specific C-H bond, allowing for its selective functionalization. The triphenylsilyl group, introduced via this compound, can be part of a directing group strategy. While direct silylmethyl functionalization using this compound as a directing group is not a widely documented primary application, the broader concept of using silyl groups in directing group strategies for C-H functionalization is well-established. pkusz.edu.cnnih.gov For instance, a (hydrido)silyl group can direct the rhodium-catalyzed enantioselective silylation of arene C-H bonds. nih.gov This highlights the potential for silyl moieties, originating from precursors like this compound, to be incorporated into directing groups that facilitate complex organic transformations. These directing groups can often be removed or modified after the desired reaction, adding to their synthetic utility. pkusz.edu.cnnih.gov

Photo-Driven Si-O Bond Formation and Photoremovable Protecting Groups

The strategic use of light to initiate chemical reactions offers precise spatial and temporal control, a significant advantage in materials science and polymer chemistry. In the realm of silicon chemistry, photo-driven Si-O bond formation has been advanced through the use of photoremovable protecting groups (PPGs). These PPGs serve to mask a reactive functional group until a specific time, at which point irradiation with light removes the protecting group and liberates the functional group to proceed with a desired reaction.

A notable application of this strategy involves the use of 2-nitrobenzyl groups as PPGs for alcohols. These groups can be attached to a silicon center via an oxygen atom, forming a stable alkoxysilane. Upon exposure to UV light, the 2-nitrobenzyl group is cleaved, generating a reactive silanol (B1196071) (Si-OH) and 2-nitrosobenzaldehyde as a byproduct. This in situ generation of silanols allows for controlled condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of polymers or functionalized surfaces. This method circumvents issues of premature hydrolysis and uncontrolled polymerization often encountered in traditional sol-gel processes.

This compound is a key reagent in the synthesis of these photoprotected alkoxysilanes. In a typical synthesis, this compound is reacted with an alcohol bearing a photolabile group, such as 2-nitrobenzyl alcohol, in the presence of a base like triethylamine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The resulting triphenyl(2-nitrobenzyloxy)silane is a stable crystalline solid that can be purified and stored. The bulky triphenylsilyl group can influence the photorelease efficiency of the protecting group. The synthesis of this photo-activated precursor is a straightforward and high-yielding process.

The table below details the synthesis of a photo-activated alkoxysilane using this compound.

ReactantsReagentsSolventProductYield
This compound, 2-Nitrobenzyl alcoholTriethylamineTetrahydrofuran (B95107) (THF)Triphenyl(2-nitrobenzyloxy)silane95.6%

Axial Functionalization of Silicon Phthalocyanines via Piers-Rubinsztajn Chemistry

Silicon phthalocyanines (SiPcs) are a class of molecules with significant potential in organic electronics. Their properties can be fine-tuned by attaching substituents to the central silicon atom, a process known as axial functionalization. Traditional methods for this functionalization often involve the reaction of dichlorosilicon phthalocyanine (B1677752) (Cl₂SiPc) or its hydrolyzed analogue, dihydroxysilicon phthalocyanine ((HO)₂-SiPc), with a chlorosilane reagent, such as this compound, typically in refluxing pyridine. nih.govacs.org

However, this conventional approach can be problematic. For instance, the reaction of (HO)₂-SiPc with this compound has been observed to yield not only the desired bis(triphenylsiloxy)silicon phthalocyanine ((3PS)₂-SiPc) but also a significant amount of an undesired byproduct, triphenylsiloxy silicon tetrabenzotriazacorrole ((3PS)-SiTbc). nih.govresearchgate.net The formation of this macrocycle complicates the purification process due to its similar properties to the target product. nih.gov

To overcome this limitation, the Piers-Rubinsztajn (PR) reaction has been successfully employed as an alternative strategy for the axial functionalization of SiPcs. nih.gov The PR reaction is a powerful method for forming Si-O bonds under mild conditions, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.govmdpi.com This reaction involves the coupling of a hydrosilane (containing a Si-H bond) with a hydroxyl-containing compound. nih.gov In the context of SiPc functionalization, (HO)₂-SiPc serves as the hydroxyl-based nucleophile, which reacts with a suitable hydrosilane in the presence of the B(C₆F₅)₃ catalyst. nih.gov

This methodology has been shown to be highly effective for the synthesis of (3PS)₂-SiPc, completely avoiding the formation of the Tbc derivative. nih.gov The reaction is typically carried out in a solvent like nitrobenzene (B124822) at elevated temperatures to ensure a sufficient reaction rate. nih.govacs.org The PR chemistry has also proven versatile, enabling the synthesis of other SiPc derivatives that are not readily accessible through traditional methods. nih.gov

The following table summarizes the outcomes of different axial functionalization methods for silicon phthalocyanines using a triphenylsilyl group.

Starting SiPcReagentMethodKey ConditionsProductsReference
(HO)₂-SiPcThis compoundTraditionalRefluxing pyridine(3PS)₂-SiPc and (3PS)-SiTbc nih.govresearchgate.net
(HO)₂-SiPcTriphenylsilane (B1312308)Piers-RubinsztajnB(C₆F₅)₃ catalyst, nitrobenzene, 100 °C(3PS)₂-SiPc only nih.gov

Utilization as a Silylating Agent in Multi-Step Syntheses

In the realm of complex, multi-step organic syntheses, the temporary protection of reactive functional groups is a cornerstone of chemical strategy. This compound is extensively employed as a silylating agent for this purpose, introducing the sterically demanding triphenylsilyl group to shield certain functionalities from unwanted reactions. smolecule.comnbinno.com

Protection of Hydroxyl Groups in Organic Molecules

The choice of silylating agent is often dictated by the stability of the resulting silyl ether and the conditions required for its subsequent removal. The triphenylsilyl group offers a distinct stability profile compared to other common silyl ethers.

Protecting GroupReagentStability to AcidStability to Base
Trimethylsilyl (TMS)Chlorotrimethylsilane (B32843)LowModerate
Triethylsilyl (TES)ChlorotriethylsilaneModerateHigh
tert-Butyldimethylsilyl (TBDMS)tert-Butyldimethylsilyl chlorideModerateHigh
Triphenylsilyl (TPS) This compound High High
tert-Butyldiphenylsilyl (TBDPS)tert-Butyldiphenylsilyl chlorideHighHigh

Conversion of Alcohols to Silyl Ethers

The reaction of an alcohol with this compound, typically in the presence of a base, leads to the formation of a triphenylsilyl ether. This transformation effectively replaces the active proton of the hydroxyl group with a bulky, non-reactive triphenylsilyl group. The resulting silyl ethers are generally stable compounds that can be purified and carried through subsequent synthetic steps. The ease of this conversion makes this compound a valuable tool for chemists. The formation of the silyl ether is a nucleophilic substitution reaction at the silicon center.

Catalytic Roles of this compound

Beyond its role in protection chemistry, this compound also exhibits catalytic activity, primarily functioning as a Lewis acid in a variety of organic transformations.

Lewis Acid Catalysis in Organic Transformations

A Lewis acid is a chemical species that can accept a pair of electrons. In this compound, the silicon atom can function as a Lewis acidic center, capable of activating substrates and facilitating a range of chemical reactions. smolecule.com This catalytic utility expands the applications of this compound beyond stoichiometric protection chemistry.

Facilitation of Friedel-Crafts Acylation and Alkylation Reactions

The Friedel-Crafts reactions are fundamental processes in aromatic chemistry for the formation of carbon-carbon bonds. smolecule.com These reactions involve the substitution of an aromatic proton with an alkyl or acyl group. This compound can be utilized as a Lewis acid catalyst to promote these transformations. smolecule.com In this role, it activates the alkyl or acyl halide, rendering it more electrophilic and susceptible to attack by the aromatic ring. While stronger Lewis acids like aluminum chloride are more common, this compound offers a milder alternative for certain substrates.

ReactionReagentsCatalystProduct
Friedel-Crafts AlkylationBenzene + Alkyl HalideLewis Acid (e.g., AlCl₃, this compound)Alkylbenzene
Friedel-Crafts AcylationBenzene + Acyl HalideLewis Acid (e.g., AlCl₃, this compound)Acylbenzene

Construction of Carbon-Silicon Bonds and Cross-Coupling Methodologies

The formation of a direct bond between carbon and silicon atoms is a key transformation in organosilicon chemistry. This compound serves as a valuable precursor for creating these bonds. One of the most important laboratory methods involves the reaction of an organometallic carbon nucleophile, such as a Grignard reagent or an organolithium compound, with a chlorosilane. lkouniv.ac.in

For instance, the reaction of this compound with an organolithium reagent results in the formation of a new carbon-silicon bond, displacing the chloride. This methodology allows for the synthesis of a wide array of organosilanes with tailored structures and properties.

Furthermore, organosilicon compounds, which can be synthesized from this compound, are important partners in palladium-catalyzed cross-coupling reactions. The Hiyama coupling, for example, is a palladium-catalyzed reaction between organohalides and organosilanes to form new carbon-carbon bonds. This reaction often requires the activation of the organosilane with a fluoride (B91410) source or a base. The stability, low toxicity, and ease of handling of organosilanes make them attractive alternatives to other organometallic reagents in cross-coupling chemistry.

Applications of Chlorotriphenylsilane in Materials Science and Polymer Chemistry

Precursor in Silicone and Organosilicon Polymer Synthesis

Chlorotriphenylsilane (B103829) is a fundamental precursor in the synthesis of various organosilicon polymers. nbinno.cominnospk.com The reactivity of its Si-Cl bond enables its use in reactions that form the basis of complex macromolecular structures. nbinno.com

Polysilanes, polymers with a backbone consisting entirely of silicon atoms, exhibit remarkable electronic and optical properties stemming from σ-electron delocalization along the Si-Si chain. dtic.milwikipedia.org These properties make them promising materials for applications in electronics and photonics. this compound can be utilized in the synthesis of these advanced materials. For instance, it can act as a terminating agent in the electroreductive polymerization process, enabling the creation of block copolymers like polymethylphenylsilane-block-polydibutylsilane.

The synthesis of polysilanes often involves a modified Wurtz-type coupling of dichlorosilanes with alkali metals. wikipedia.org While this is a primary method, the introduction of specific end-groups using reagents like this compound allows for the control of polymer chain length and functionality. The unique properties of polysilanes are highly dependent on their molecular weight and the nature of the organic substituents on the silicon backbone. dtic.mil

Table 1: Electrical and Optical Properties of Polysilanes

PropertyDescriptionPotential Applications
Photoconductivity Conducts electricity when exposed to light.Photoreceptors in printers and copiers, organic light-emitting diodes (OLEDs).
UV Absorption Strong absorption in the UV region (300-400 nm) due to σ-σ* electronic transitions. wikipedia.orgPhotoresists in microlithography, UV-shielding materials.
Thermochromism Reversible change in UV absorption spectrum with temperature, often due to conformational changes in the Si-Si backbone. dtic.milTemperature sensors, smart windows.
Nonlinear Optical (NLO) Properties The ability to alter the properties of light passing through them.Optical switches, frequency converters.

This table provides a general overview of the properties and potential applications of polysilanes, the synthesis of which can involve this compound.

This compound is a key intermediate in the synthesis of various organosilicon compounds that lead to the formation of siloxane polymers (silicones) and resins. innospk.com The initial step often involves the hydrolysis of this compound to triphenylsilanol (B1683266). This silanol (B1196071) can then undergo condensation reactions with other organosilicon monomers to build up the siloxane backbone (Si-O-Si). atamanchemicals.com The incorporation of the bulky triphenylsilyl group can significantly influence the properties of the resulting polymer, such as enhancing thermal stability and modifying solubility. nbinno.com

Silicone resins, which are cross-linked polymers with a three-dimensional network structure, benefit from the inclusion of functional groups derived from this compound. These resins are valued for their excellent thermal stability, weather resistance, and electrical insulation properties, finding use in coatings, adhesives, and electronic materials. innospk.com

Polysilane dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The synthesis of these complex molecules often relies on a stepwise approach involving the selective formation of silicon-silicon bonds. mdpi.com Key reactions in this process include Wurtz-type coupling and salt metathesis. mdpi.com

In the construction of functional polysilane dendrimers, chlorosilanes play a crucial role as building blocks. For example, a divergent synthetic methodology can be employed where a core molecule is reacted with successive generations of branching units. mdpi.comunt.edu This stepwise process allows for precise control over the size, shape, and functionality of the resulting dendrimer. While the direct use of this compound in every step might be specific to certain synthetic strategies, related functionalized chlorosilanes are integral to building these intricate architectures. The peripheral functional groups of these dendrimers can be tailored for specific applications, such as in catalysis or as drug delivery vehicles.

Surface Functionalization and Modification of Materials

The reactivity of this compound makes it a valuable agent for the surface functionalization and modification of a wide variety of materials. nbinno.cominnospk.com This process involves attaching the triphenylsilyl group to the surface of a substrate, which alters its chemical and physical properties.

By reacting this compound with surfaces containing hydroxyl (-OH) groups, such as glass or silica (B1680970), a covalent bond can be formed, tethering the triphenylsilyl group to the surface. The bulky and nonpolar nature of the three phenyl rings imparts a high degree of hydrophobicity (water repellency) to the treated surface. researchgate.net This is because the organic groups create a low-energy surface that minimizes interaction with water. researchgate.net

Furthermore, organosilanes like this compound can act as adhesion promoters. russoindustrial.ru They can function as a bridge between an inorganic substrate and an organic polymer matrix, improving the durability and strength of the interface. russoindustrial.ru This is particularly useful in the production of polymer composites, where strong adhesion between the polymer and filler materials is crucial for achieving desired mechanical properties. innospk.com

Table 2: Research Findings on Silane-Induced Surface Modification

SubstrateSilane (B1218182) TreatmentObserved EffectReference
Silica ParticlesCo-condensation with functional silanes (e.g., mercapto-, glycidoxy-, acryloxy-propyltrimethoxysilane)Introduction of various functional groups on the surface, enabling further modification. nih.govnih.gov nih.govnih.gov
Hydrophobic Polytetrafluoroethylene (PTFE)Deposition of hydrophilic poly(2-hydroxyethyl methacrylate) (PHEMA)Transformation of a hydrophobic surface to a hydrophilic one. drexel.edu drexel.edu
Activated CarbonFunctionalization with 3-(aminopropyl)trimethoxysilane (APTMS) or (3-glycidyloxypropyl)trimethoxysilaneImproved suitability as a filler in polymeric materials. mdpi.com mdpi.com

This table presents examples of surface modification using various silanes, illustrating the principles that also apply to this compound.

In the electronics industry, the ability to modify surface properties is critical. Organosilicon compounds are essential in the production of high-performance dielectric materials. cfsilicones.com The surface treatment of components with silanes can improve their reliability and performance. For instance, modifying the surface of a semiconductor device can enhance its compatibility with encapsulating materials, leading to better protection and longevity.

In the coatings industry, this compound and related organosilanes are used to improve the performance of paints, varnishes, and other protective layers. russoindustrial.ru As a coupling agent, it can enhance the adhesion of a coating to a substrate, preventing peeling and blistering. innospk.comrussoindustrial.ru The hydrophobicity imparted by the triphenylsilyl group can also lead to the development of water-repellent and easy-to-clean surfaces. researchgate.net These properties are highly desirable for a range of applications, from automotive finishes to architectural coatings. russoindustrial.ru

Role as a Silane Coupling Agent

The primary function of this compound as a coupling agent is to improve the adhesion at the interface between organic polymers and inorganic materials, such as fillers or reinforcements. tcichemicals.com The mechanism involves the reactive chlorine atom on the silane, which can be readily displaced. nbinno.com It reacts with inorganic surfaces, like glass or metal, while the organic phenyl groups interact with the polymer matrix. dakenchem.com This creates a molecular bridge that chemically links the two phases. dakenchem.com

This process significantly enhances the interfacial adhesion, which is crucial for the performance of composite materials. Without a coupling agent, the hydrophilic nature of many inorganic fillers is incompatible with the hydrophobic character of most organic polymers, leading to poor bonding, moisture absorption at the interface, and ultimately, degradation of mechanical properties. researchgate.net By forming covalent bonds with the inorganic surface and ensuring physical compatibility with the polymer matrix, this compound helps to create a more stable and durable composite structure. iust.ac.irresearchgate.net

The ability of this compound to enhance interfacial bonding is leveraged in the production of various composite materials and adhesive formulations. In composites, inorganic fillers (like silica, glass fibers, or talc) are added to a polymer matrix to improve properties such as stiffness, strength, and thermal stability. cmu.edu this compound, when used to treat the surface of these fillers, ensures that the filler and the resin bond together effectively. shinetsusilicones.com This leads to improved stress transfer from the polymer matrix to the stronger filler, resulting in enhanced mechanical properties for the composite. tcichemicals.cominnospk.com

In adhesives, the inclusion of silane coupling agents can improve the bond strength and durability, particularly when bonding to inorganic substrates like glass or metal. dakenchem.commdpi.com The silane promotes better adhesion at the adhesive-substrate interface, leading to more robust and long-lasting bonds. nih.gov This is critical in applications where the adhesive joint may be exposed to environmental stressors like moisture, which can compromise adhesion. shinetsusilicones.com

Table 1: Effect of Silane Coupling Agents on Material Properties

PropertyEnhancement due to Silane Coupling Agent
Mechanical Strength Increases strength by improving stress transfer between matrix and filler. tcichemicals.cominnospk.com
Adhesion Improves bonding between organic adhesives/polymers and inorganic substrates. shinetsusilicones.comdakenchem.com
Moisture Resistance Creates a more durable, water-resistant interface, preventing degradation. shinetsusilicones.com
Composite Performance Enhances overall durability and lifespan of composite materials. dakenchem.com

Development of Advanced Materials

This compound serves as a key building block in the synthesis of a variety of advanced materials. nbinno.comsmolecule.com Its reactive Si-Cl bond allows for the introduction of the triphenylsilyl group into different molecular structures, which can impart desirable properties such as thermal stability and solubility in organic solvents. nbinno.com This versatility makes it a valuable precursor in creating materials for specialized applications. smolecule.com

In the field of optoelectronics, this compound is utilized in the synthesis of silicon-based polymers, known as polysilanes. smolecule.com These polymers are noted for their unique electrical and optical properties, making them suitable candidates for use in electronic devices. smolecule.com By modifying reaction conditions and incorporating various functional groups, researchers can tailor the properties of these polysilanes for specific uses, such as in light-emitting diodes (LEDs) and solar cells. smolecule.com The incorporation of elements like chlorine has been shown to influence carrier transport in perovskite solar cells, highlighting the importance of precise chemical composition in optoelectronic performance. bohrium.com

Surface functionalization is a critical process in nanotechnology, tailoring the surface chemistry of nanoparticles for specific applications. atomfair.comchemrxiv.org Organosilanes are widely used to modify silica nanoparticle surfaces, which are abundant in reactive silanol (Si-OH) groups. atomfair.com A reactive chlorosilane like this compound can react directly with these surface groups under anhydrous conditions to form stable covalent bonds. nih.gov

This modification allows for the attachment of specific organic moieties to the nanoparticle surface, altering properties like hydrophobicity, biocompatibility, or reactivity. chemrxiv.orgnih.gov Functionalized nanoparticles are essential for a range of advanced applications, from drug delivery and medical imaging to antimicrobial coatings and catalysts. nih.govmdpi.com The ability to precisely control surface chemistry is fundamental to harnessing the unique properties of nanomaterials. chemrxiv.org

The demand for lightweight, high-strength, and durable materials is a major driver in the automotive, aerospace, and construction industries. spglobal.comresearchgate.neteurogypsum.org Fiber-reinforced polymer composites are increasingly used to replace traditional materials like metals to reduce weight and improve fuel efficiency in vehicles and aircraft. cmu.eduias.ac.inpsgitech.ac.in

This compound, in its role as a coupling agent, is critical to the performance of these advanced composites. innospk.com It ensures strong adhesion between the reinforcing fibers (e.g., glass or carbon fibers) and the polymer matrix. spglobal.com This enhanced bonding is vital for achieving the desired mechanical properties, such as high strength-to-weight and stiffness-to-density ratios, and ensuring long-term durability, especially in harsh operating environments. spglobal.comeurogypsum.org The use of these composites leads to lighter and more fuel-efficient vehicles, aircraft with enhanced performance, and innovative, corrosion-resistant building materials. mdpi.comatlantis-press.com

Table 2: Applications of Polymer Composites by Industry

IndustryApplication ExamplesKey Benefits
Automotive Body panels, bumpers, interior components, engine belt covers. cmu.eduresearchgate.nettheamericanjournals.comWeight reduction, improved fuel economy, corrosion resistance, design flexibility. theamericanjournals.comdntb.gov.ua
Aerospace Fuselages, wings, tails, engine components, access doors. spglobal.commdpi.comidu.ac.idHigh strength-to-weight ratio, fatigue resistance, reduced fuel consumption. spglobal.comias.ac.in
Construction Bridge decks, reinforcement for concrete, cladding, cooling towers, building systems. eurogypsum.orgsymbiosisonlinepublishing.comresearchgate.netCorrosion resistance, high specific strength, lower maintenance costs, durability. eurogypsum.orgatlantis-press.com

Organosilicon Resins and Flame Retardant Materials

This compound serves as a crucial building block and modifying agent in the synthesis of advanced organosilicon resins, which are valued for their enhanced thermal stability and flame retardant properties. The incorporation of the bulky triphenylsilyl group, (C₆H₅)₃Si-, into a polymer matrix significantly alters the material's behavior at elevated temperatures and during combustion.

Organosilicon resins are synthesized through various methods, including co-hydrolysis and condensation reactions of chlorosilanes. google.com In this context, this compound can be used as a co-monomer or as an end-capping agent. As a co-monomer, it is mixed with other organochlorosilanes (like dichlorodimethylsilane (B41323) or trichloromethylsilane) to create a copolymer. The reactive Si-Cl bond allows for the formation of a stable siloxane (-Si-O-Si-) backbone, while the triphenylsilyl groups become pendant groups along the polymer chain or at its ends. As an end-capping agent, it terminates the polymerization process, controlling the molecular weight and enhancing the thermal stability of the resulting resin.

The flame retardant mechanism of these silicon-containing materials is primarily a condensed-phase action. researchgate.netresearchgate.net When exposed to fire, the organosilicon resin decomposes to form a stable, ceramic-like layer of silica (SiO₂) and silicon carbide (SiC) on the polymer's surface. researchgate.net This char layer provides several protective functions:

Thermal Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame and slowing down its thermal degradation. researchgate.net

Mass Transfer Barrier: The char layer limits the diffusion of flammable volatile products from the decomposing polymer to the flame zone. researchgate.net

Oxygen Barrier: It impedes the flow of oxygen from the atmosphere to the polymer surface, thus stifling the combustion process. researchgate.net

The presence of the phenyl groups from this compound enhances the formation of a dense, continuous, and thermally stable char layer. researchgate.net This contributes to improved anti-dripping properties and reduced heat release rates during a fire. Research indicates that the incorporation of silicon-based compounds is a promising strategy to replace traditional halogenated flame retardants, which have environmental and health concerns. researchgate.net

Table 1: Research Findings on Silicon-Based Flame Retardants
FindingMechanismKey BenefitReference
Formation of a Stable Char LayerCondensed-phase action where silicone groups migrate to the surface upon heating.Acts as a thermal insulator and physical barrier against heat and oxygen. researchgate.net
Synergistic EffectsPolycarbosilane used with magnesium hydroxide (B78521) (MH) showed a 114% increase in Limiting Oxygen Index (LOI).Dramatically improved flame retardant properties in EVA composites. researchgate.net
Inhibition of CombustionThe char layer prevents the release of combustible gases and limits oxygen access.Reduces peak heat release rate and slows flame spread. researchgate.netnih.gov
Enhanced Thermal StabilityIncorporation of polyhedral oligomeric silsesquioxanes (POSS) improves heat resistance.Materials can withstand higher temperatures before degrading. nih.gov

Functional Materials for 3D Printing

This compound is utilized in the development of functional materials for 3D printing, particularly in resin-based technologies like stereolithography (SLA) and digital light processing (DLP). rsc.org These additive manufacturing processes rely on photopolymer resins, which are liquid monomers and oligomers that solidify layer-by-layer when exposed to light. rsc.orgnih.gov The chemical composition of the resin is critical as it dictates the mechanical, thermal, and chemical properties of the final printed object. alliancechemical.commdpi.com

The incorporation of this compound or its derivatives into photopolymer formulations can impart specific functionalities. By reacting this compound with monomers containing hydroxyl or amine groups, the bulky, hydrophobic triphenylsilyl group can be covalently bonded into the polymer network. This modification can lead to several enhanced properties:

Increased Thermal Stability: The inherent stability of the silicon-carbon and silicon-oxygen bonds, along with the rigid structure of the phenyl groups, can increase the degradation temperature of the printed material. iust.ac.ir

Enhanced Chemical Resistance: The dense, cross-linked network and the chemical inertness of the triphenylsilyl groups can make the printed objects more resistant to harsh solvents and chemical attack, a limitation for many standard acrylic- or epoxy-based resins. d-nb.info

Modified Surface Properties: The introduction of the nonpolar triphenylsilyl moiety can significantly alter the surface energy of the printed part, making it more hydrophobic. This is valuable for applications in microfluidics or for creating anti-fouling surfaces. nih.gov Surface modification, or silanization, of 3D printed parts is a key technique for controlling surface chemistry. nih.govresearchgate.net

Research in 3D printing materials focuses on developing novel resins for specific, high-performance applications. d-nb.infonih.gov The use of organosilicon compounds like this compound allows for the precise tuning of material properties, bridging the gap between rapid prototyping and the manufacturing of functional, end-use parts with high thermal and chemical stability. d-nb.infonbinno.com

Table 2: Properties of Functionalized 3D Printing Resins
PropertyEffect of Organosilicon ModificationPotential ApplicationReference
Thermal StabilityIncreases resistance to thermal degradation.High-temperature components, electronics housings. iust.ac.ird-nb.info
Chemical ResistanceImproves stability against corrosive chemicals and solvents.Custom chemical reactors, labware, fluidic devices. d-nb.info
HydrophobicityIncreases water contact angle, creating water-repellent surfaces.Microfluidics, biomedical devices, moisture-resistant parts. nih.gov
Mechanical PropertiesCan be tuned to enhance toughness or flexibility depending on the formulation.Custom robotics, flexible electronics, durable prototypes. mdpi.comresearchgate.net

Advanced Spectroscopic and Computational Characterization of Chlorotriphenylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of chlorotriphenylsilane (B103829) and mapping its structural features.

NMR spectroscopy is an indispensable tool for probing the atomic environment within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the three phenyl rings. These typically appear as a complex multiplet in the aromatic region, generally between δ 7.3 and 7.6 ppm chemicalbook.comvanderbilt.edu. For instance, in the closely related compound 1-triphenylsilyl-1,12-dicarba-closo-dodecaborane, the phenyl protons appear as multiplets between δ 7.32-7.46 ppm and at δ 7.54 ppm vanderbilt.edu. Similarly, the aromatic protons in di(triphenylsilane)ether are observed in the range of δ 7.27-7.51 ppm researchgate.net.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The phenyl carbons of the triphenylsilyl group exhibit distinct signals. Based on data from analogous compounds like 1-triphenylsilyl-1,12-dicarba-closo-dodecaborane, the signals for the ipso, ortho, meta, and para carbons are expected in the δ 127-138 ppm range vanderbilt.edu. For example, the reported shifts for this derivative are δ 127.46, 130.09, 131.07, and 137.25 ppm vanderbilt.edu.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying organosilicon compounds. The chemical shift of the silicon atom is sensitive to the nature of the substituents attached to it. For this compound, the electron-withdrawing chlorine atom influences the silicon nucleus's chemical environment. In related phenylsilyl compounds, such as tert-butyl 4-(dimethyl(phenyl)silyl)benzoate, the ²⁹Si NMR signal appears at approximately δ -7.59 ppm rsc.org. The specific shift for this compound is influenced by the electronegativity of the chlorine atom and the mesomeric effects of the phenyl groups.

Table 1: Typical NMR Chemical Shift Ranges for the Triphenylsilyl Moiety.
NucleusChemical Shift (δ, ppm)Typical Multiplicity
¹H (Phenyl)7.3 - 7.6Multiplet
¹³C (Phenyl)127 - 138-
²⁹Si-5 to -20 (estimated)-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups nist.gov. Key absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹ (e.g., 3066 and 3016 cm⁻¹ in di(triphenylsilane)ether) researchgate.net.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region. A sharp band around 1428 cm⁻¹ is characteristic of the Si-Ph bond researchgate.net.

Si-Ph stretching: A strong band is often observed near 1117 cm⁻¹ researchgate.net.

Si-Cl stretching: The silicon-chlorine bond vibration typically appears in the 450-650 cm⁻¹ range.

Mass Spectrometry (MS/ESI-MS): Electron ionization mass spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation patterns nist.gov. The mass spectrum is characterized by:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, C₁₈H₁₅ClSi, with a molecular weight of approximately 294.85 g/mol nist.gov. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic M⁺ and M+2 peak pattern wpmucdn.com.

Major Fragments: A dominant fragmentation pathway is the loss of the chlorine atom to form the highly stable triphenylsilyl cation ([ (C₆H₅)₃Si ]⁺) at m/z 259 chemguide.co.uk. Other significant fragments arise from the loss of phenyl groups libretexts.orgmiamioh.edu.

Table 2: Key Spectroscopic Data for this compound.
TechniqueFeatureObserved Value / Range
IRAromatic C-H Stretch>3000 cm⁻¹
IRSi-Ph Stretch~1117 cm⁻¹ & ~1428 cm⁻¹
IRSi-Cl Stretch450 - 650 cm⁻¹
MS (EI)Molecular Ion (m/z)294/296 (³⁵Cl/³⁷Cl)
MS (EI)Base Peak (m/z)259 ([ (C₆H₅)₃Si ]⁺)

X-ray Crystallography and Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and crystal packing nih.gov.

For this compound, a similar tetrahedral geometry around the central silicon atom is expected, with the silicon bonded to three phenyl groups and one chlorine atom. The Si-C bond lengths are anticipated to be in the typical range for phenylsilanes, and the C-Si-C and C-Si-Cl bond angles should be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the phenyl groups and the electronegativity of the chlorine atom. The crystal structure of 1-phenyl-substituted tribenzsilatranes, for example, shows how the silicon's coordination environment is defined by such geometric parameters mdpi.com.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties that govern a molecule's behavior. These methods can be used to determine the distribution of electrons, the energies of molecular orbitals, and to predict reactivity. For organosilicon compounds, QM studies provide insight into the nature of the silicon-carbon and silicon-halogen bonds acs.org.

Key aspects investigated using QM methods include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy and localization of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile.

Charge Distribution and Electrostatic Potential: QM calculations can map the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the silicon atom, bonded to the electronegative chlorine, is an expected electrophilic site.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying chemical reactions nih.gov. DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products.

For reactions involving this compound, DFT can be used to:

Model Reaction Pathways: Silyl (B83357) chlorides are common substrates in nucleophilic substitution reactions at the silicon center. DFT can model the SN2-type reaction pathway, calculating the activation energy barrier and the geometry of the pentacoordinate silicon transition state or intermediate organic-chemistry.org.

Investigate Reaction Intermediates: DFT is used to determine the stability and electronic structure of reactive intermediates, such as silyl cations or radicals, that may form during reactions involving this compound derivatives nih.govresearchgate.net. For example, DFT has been used to study the binding of fluoride (B91410) anions to silyl-fluorescein derivatives, providing insight into the interaction mechanism chemrxiv.org.

Predict Reactivity and Selectivity: By calculating the energies of different possible reaction pathways, DFT can predict the chemo-, regio-, and stereoselectivity of reactions involving this compound and its derivatives.

Compound Index

Compound Name
1-phenyl-substituted tribenzsilatranes
1-triphenylsilyl-1,12-dicarba-closo-dodecaborane
This compound
di(triphenylsilane)ether
tert-butyl 4-(dimethyl(phenyl)silyl)benzoate
Triphenylsilanol (B1683266)

Molecular Polarisability and Conformation Studies

The molecular conformation and polarisability of this compound have been investigated through experimental techniques, notably by analyzing its dipole moment and molar Kerr constant as a solute in benzene. These studies provide valuable insights into the three-dimensional arrangement of the phenyl groups and the electronic properties of the molecule.

Research Findings on Molecular Conformation

Research has shown that the spatial arrangement of the three phenyl groups in this compound is a key determinant of its properties. The conformation is defined by the rotation of these phenyl rings. A significant study in this area determined that the phenyl groups are rotated by an angle (ϕ) of 47° ± 3°. rsc.org This rotation is from a theoretical model where the aromatic ring planes would intersect along the molecule's C3 symmetry axis. rsc.org This specific and consistent rotation indicates a well-defined and stable conformation for the molecule in solution.

Interestingly, the disposition of the phenyl groups in triphenylsilyl derivatives, including this compound, appears to be largely independent of the size and electronegativity of the atom attached to the silicon. rsc.org This suggests that the steric and electronic interactions between the phenyl groups themselves are the dominant factors in establishing the molecule's conformation.

Molecular Polarisability Insights

The polarisability of a molecule describes the ability of its electron cloud to be distorted by an external electric field. In the case of this compound, analysis of its molar Kerr constant has provided insights into this property. The data indicate that the C₃SiCl group within the molecule is nearly-isotropically polarisable. rsc.org This means that the polarisability of this central group is almost the same in all directions.

Experimental Data

The following table summarizes the key experimental findings from the conformational and polarisability studies of this compound as a solute in benzene. These data form the basis for the structural and electronic interpretations discussed.

ParameterValueSignificance
Phenyl Group Rotation Angle (ϕ)47° ± 3°Defines the stable conformation of the molecule.
Polarisability of C₃SiCl GroupNear-isotropically polarisableIndicates uniform polarisability of the central molecular group.

Emerging Research Directions and Future Perspectives in Chlorotriphenylsilane Chemistry

Exploration of Novel Catalytic Systems

The exploration of novel catalytic systems represents a significant frontier in chlorotriphenylsilane (B103829) chemistry. Researchers are investigating its potential both as a catalyst itself and as a component in the design of more complex catalytic structures.

One area of interest is the use of this compound as a Lewis acid catalyst in reactions such as Friedel-Crafts acylation and alkylation, which are fundamental processes in aromatic chemistry. smolecule.com The electron-withdrawing nature of the phenyl groups increases the electrophilicity of the silicon center, enabling it to activate substrates in these reactions.

Furthermore, this compound is being employed in the development of bifunctional catalysts. For instance, it can be a component in silica-supported ionic liquid phase (SILP) catalysts, which are designed to carry out multiple reaction steps, such as the disproportionation of trichlorosilane (B8805176) and the hydrogenation of silicon tetrachloride in the production of silane (B1218182). nih.gov The triphenylsilyl group can be used to modify the support material or to introduce specific steric and electronic properties to the catalytic active sites.

Recent advancements in catalysis have also seen the development of heterogeneous geminal atom catalysts (GACs) that offer greener and more sustainable manufacturing processes for fine chemicals and pharmaceuticals. sciencedaily.com While not directly mentioning this compound, the principles of designing supported, recoverable catalysts with precisely controlled active sites are relevant to the future development of catalytic systems involving organosilicon compounds. The ability of this compound to act as a precursor for well-defined silica-supported catalysts is an area of active research.

Integration in Nanotechnology Applications

In the rapidly expanding field of nanotechnology, this compound and related silane coupling agents are proving to be invaluable tools. labinsights.nl These compounds act as molecular bridges, connecting inorganic nanomaterials with organic polymers to create hybrid materials with enhanced properties. labinsights.nl

The primary role of this compound in this context is in the surface modification of nanoparticles. By reacting with hydroxyl groups on the surface of inorganic materials like silica (B1680970), it can introduce a bulky, hydrophobic triphenylsilyl layer. This modification can improve the compatibility and dispersion of the nanoparticles within an organic matrix, leading to the production of more stable and high-performance nanocomposites. labinsights.nl

The unique structure of silane coupling agents, featuring both organic and inorganic reactive groups, allows for the precise tailoring of interfacial properties. labinsights.nl This has led to breakthroughs in various applications, including the development of highly efficient solar cells and advanced catalytic systems where nanoparticles coated with silane coupling agents exhibit improved performance. labinsights.nl The ongoing development of new silane coupling agents is a key area of research, with a focus on creating agents with tailored functionalities for specific nanotechnology applications. labinsights.nl

Design and Synthesis of Functional Structural Compounds

This compound is a crucial building block in the design and synthesis of a wide array of functional structural compounds, particularly in the realm of organosilicon chemistry. nbinno.com Its ability to introduce the triphenylsilyl group allows for the creation of molecules with specific electronic, optical, and physical properties.

A significant application lies in the synthesis of silicon-based polymers, such as polysilanes. smolecule.com These polymers are of interest for their unique electrical and optical properties, which make them suitable for applications in electronics and optoelectronics, including light-emitting diodes (LEDs) and solar cells. smolecule.com The bulky triphenylsilyl groups can influence the polymer's conformation and electronic structure, thereby tuning its properties for specific applications.

Moreover, this compound is used in the synthesis of chiral organosilicon compounds. nih.gov These silicon-stereogenic compounds are gaining attention for their potential applications in organic synthesis, materials science, medicinal chemistry, and polymer chemistry due to their unique electronic and physical properties. nih.gov Recent research has demonstrated the stereospecific synthesis of optically active silylboranes, which can then react with this compound to produce chiral disilanes with high enantiospecificity. nih.govchemrxiv.org

The table below summarizes some functional structural compounds synthesized using this compound and their potential applications.

Functional Compound Type Key Role of this compound Potential Applications
PolysilanesIntroduction of bulky triphenylsilyl groups to influence polymer conformation and electronic properties.Electronics, Optoelectronics (LEDs, solar cells)
Chiral Organosilicon CompoundsReactant in the synthesis of silicon-stereogenic molecules.Asymmetric synthesis, Advanced materials, Medicinal chemistry
Silyl (B83357) Ethers and EstersProtecting group for hydroxyl and carboxylic acid functionalities in multi-step synthesis.Pharmaceutical intermediates, Complex organic synthesis

Contribution to Supramolecular Self-Assembly and Framework Materials

The field of supramolecular chemistry focuses on the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. nih.gov this compound, by introducing the large and rigid triphenylsilyl group, can play a significant role in directing the self-assembly of molecules into well-defined supramolecular structures and framework materials.

The bulky nature of the triphenylsilyl group can impose steric constraints that guide the packing of molecules in the solid state or in solution, leading to the formation of specific architectures such as films, gels, and liquid crystals. nih.gov This self-assembly process is driven by a combination of factors including van der Waals forces, pi-pi stacking of the phenyl rings, and hydrogen bonding (if other functional groups are present in the molecule).

In the context of framework materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), this compound can be used to synthesize organic linkers with specific shapes and functionalities. The triphenylsilyl group can act as a bulky "strut" to control the pore size and dimensionality of the resulting framework.

Recent research in supramolecular chemistry has highlighted the importance of dynamic covalent chemistry (DCC) and metalloid-directed self-assembly in creating complex architectures. nsf.gov The principles of using templates and reversible bond formation to guide self-assembly are applicable to systems incorporating the triphenylsilyl group, opening up possibilities for the rational design of new functional materials. The ability to control the self-assembly process is crucial for developing materials with tailored properties for applications in areas such as gas storage, separation, and catalysis.

Expanding Applications in Macrocyclic Compound Synthesis

Macrocycles, which are cyclic molecules containing 12 or more atoms, are an emerging and important class of compounds, particularly in the field of drug discovery. nih.gov The synthesis of these large ring systems can be challenging, and this compound is finding expanding applications as a versatile reagent in this area.

One of the primary roles of this compound in macrocyclic synthesis is as a protecting group for functional groups such as alcohols. nbinno.com By converting a hydroxyl group to a bulky triphenylsilyl ether, its reactivity can be masked during other synthetic transformations. This protecting group is stable under many reaction conditions but can be readily removed when needed, making it a valuable tool in multi-step syntheses of complex macrocycles. nbinno.com

Furthermore, the steric bulk of the triphenylsilyl group can be used to control the stereochemistry and conformation of the macrocycle during its formation. By strategically placing this large group, it is possible to influence the cyclization reaction to favor the formation of a particular isomer or to pre-organize the linear precursor into a conformation that is conducive to ring closure.

The development of new synthetic methodologies, such as multicomponent reactions (MCRs), is providing more efficient ways to access diverse macrocyclic structures. nih.gov The compatibility of silyl protecting groups with these modern synthetic methods ensures that this compound will continue to be a relevant and important reagent in the synthesis of this promising class of molecules.

Q & A

Basic Research Questions

Q. How is Chlorotriphenylsilane synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via the reaction of triphenylsilanol with thionyl chloride (SOCl₂) under anhydrous conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm silicon-chlorine bonding and phenyl group substitution patterns. Infrared (IR) spectroscopy can validate the Si-Cl stretching vibration (~480–520 cm⁻¹). Elemental analysis ensures purity (>98%), and melting/boiling points (e.g., boiling point: 378°C ) are cross-checked against literature. For reproducibility, experimental protocols must detail solvent systems, stoichiometry, and inert atmosphere conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : this compound is moisture-sensitive and releases HCl upon hydrolysis. Researchers must use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Storage under inert gas (argon/nitrogen) and anhydrous solvents (e.g., dry dichloromethane) is critical. Spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels. Safety data sheets (SDS) should be reviewed for reactivity profiles and emergency measures .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

PropertyValueReference
Boiling Point378°C
Molecular Weight294.84 g/mol
SolubilitySoluble in THF, DCM
These properties guide solvent selection, reaction temperature limits, and purification methods (e.g., distillation or recrystallization).

Advanced Research Questions

Q. How does this compound interact with nuclear receptors like RXRα, and what experimental models validate these mechanisms?

  • Methodological Answer : this compound activates retinoid X receptor-alpha (RXRα), as shown in JEG-3 cell assays. Researchers use luciferase reporter gene assays to quantify transcriptional activation and siRNA knockdowns to confirm receptor specificity. Co-crystallization studies or molecular docking simulations (e.g., AutoDock Vina) can map binding sites. Comparative studies with agonists like fludioxonil are recommended to assess potency gradients .

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how can they be addressed?

  • Methodological Answer : Trace detection in environmental matrices (e.g., water, soil) requires gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using BSTFA) to enhance volatility. Matrix effects can be mitigated via solid-phase extraction (SPE) and internal standards (e.g., deuterated analogs). Limit of detection (LOD) validation should follow EPA guidelines, with spike-recovery experiments to assess accuracy .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in silicon-based polymer synthesis?

  • Methodological Answer : Contradictions often stem from variations in initiator purity, solvent polarity, or temperature gradients. Systematic meta-analysis of published protocols (e.g., PRISMA guidelines) can identify confounding variables. Replicating studies under controlled conditions (e.g., standardized initiator:monomer ratios) and reporting via FAIR data principles enhances comparability. Statistical tools like ANOVA or Bayesian inference models help quantify variability .

Q. What role does this compound play in modulating 11β-HSD2 expression, and how can this be experimentally distinguished from other silylating agents?

  • Methodological Answer : this compound upregulates 11β-HSD2 via RXRα activation, reducing glucocorticoid receptor (GR) signaling. Researchers should use CRISPR-Cas9-edited RXRα knockout cell lines to isolate its effect from other silylating agents (e.g., trimethylsilyl chloride). RT-qPCR and Western blotting quantify mRNA and protein levels, while cortisol ELISA assays measure functional outcomes .

Data Reporting and Reproducibility

Q. What criteria ensure reproducibility in this compound-based synthetic protocols?

  • Methodological Answer : Reproducibility requires detailed reporting of:

  • Reaction conditions (temperature, time, atmosphere).
  • Solvent dryness (e.g., molecular sieves, Karl Fischer titration).
  • Catalyst/initiator sources and purity.
  • Characterization data (full spectral datasets in supplemental files).
    Adherence to standards like the NIH guidelines for preclinical research enhances transparency .

Environmental and Cross-Disciplinary Considerations

Q. How can researchers assess the environmental persistence of this compound derivatives in multidisciplinary studies?

  • Methodological Answer : Environmental fate studies employ high-performance liquid chromatography (HPLC) to track degradation products in simulated ecosystems (e.g., microcosms). Toxicity assays (e.g., Daphnia magna LC50 tests) and biodegradation rates (OECD 301B protocol) are critical. Collaborations with environmental chemists ensure robust lifecycle assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.